8-Acetyl-5,6,7,8-tetrahydroquinoline

Catalog No.
S2970585
CAS No.
1146576-61-5
M.F
C11H13NO
M. Wt
175.231
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Acetyl-5,6,7,8-tetrahydroquinoline

CAS Number

1146576-61-5

Product Name

8-Acetyl-5,6,7,8-tetrahydroquinoline

IUPAC Name

1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone

Molecular Formula

C11H13NO

Molecular Weight

175.231

InChI

InChI=1S/C11H13NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3

InChI Key

YCPXJTSSSPGZOE-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCC2=C1N=CC=C2

solubility

not available

Chemical Structure and Availability

8-Acetyl-5,6,7,8-tetrahydroquinoline is an organic molecule composed of carbon, hydrogen, nitrogen, and oxygen atoms. It belongs to a class of compounds called tetrahydroquinolines, which are derivatives of quinoline. Quinolines are a type of heterocyclic aromatic compound found in many natural products and pharmaceuticals [].

Potential Research Applications

Scientific research on 8-Acetyl-5,6,7,8-tetrahydroquinoline is ongoing. Potential applications include:

  • Ligand Design: The molecule's structure allows it to bind to metals, which is a property that can be useful in the design of new catalysts or other functional molecules.

8-Acetyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound characterized by a tetrahydroquinoline structure with an acetyl group at the 8-position. Its molecular formula is C₁₁H₁₃N₁O, and it has a molecular weight of approximately 175.23 g/mol. This compound exhibits a unique arrangement of carbon, nitrogen, and oxygen atoms, contributing to its chemical properties and biological activities. The compound is recognized for its potential applications in medicinal chemistry and as a ligand in various

Due to its functional groups:

  • C-N Coupling Reactions: It is utilized as a versatile ligand in copper(I)-mediated room temperature carbon-nitrogen coupling reactions. This property is significant for synthesizing various pharmaceuticals and organic compounds .
  • Oxidation Reactions: The compound can undergo oxidation to form derivatives such as 8-oximino-5,6,7,8-tetrahydroquinoline through reactions with oxidizing agents like manganese dioxide .
  • Hydrolysis: It can be hydrolyzed to yield amino derivatives that are important in further synthetic pathways .

Research indicates that 8-acetyl-5,6,7,8-tetrahydroquinoline exhibits notable biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential: Preliminary investigations indicate potential anticancer properties, although more research is needed to fully understand its efficacy and mechanisms of action.
  • Toxicity: The compound has been classified as toxic if swallowed and can cause skin irritation, necessitating caution during handling .

There are several methods for synthesizing 8-acetyl-5,6,7,8-tetrahydroquinoline:

  • Starting from Tetrahydroquinoline Derivatives: One common synthesis route involves the acetylation of 5,6,7,8-tetrahydroquinoline using acetic anhydride or acetyl chloride in the presence of a base.
  • Using Oxime Precursors: The compound can also be synthesized through the conversion of appropriate oxime derivatives via reduction processes .
  • Catalytic Methods: Utilizing metal catalysts (like copper) in C-N coupling reactions can facilitate the formation of this compound from simpler precursors .

The applications of 8-acetyl-5,6,7,8-tetrahydroquinoline are diverse:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.
  • Ligand in Organometallic Chemistry: Its role as a ligand in metal-catalyzed reactions makes it valuable in synthetic organic chemistry.
  • Research Tool: The compound is used in various research contexts to explore new

Interaction studies involving 8-acetyl-5,6,7,8-tetrahydroquinoline focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes could reveal insights into its mechanism of action.
  • Receptor Binding Studies: Understanding how it binds to cellular receptors may elucidate its potential therapeutic effects.

Several compounds share structural similarities with 8-acetyl-5,6,7,8-tetrahydroquinoline. Here are some notable ones:

Compound NameStructural FeaturesUnique Aspects
5,6,7,8-TetrahydroquinolineBasic tetrahydroquinoline structureLacks the acetyl group; primarily studied for its own biological activities.
7-Amino-5,6,7,8-tetrahydroquinolineContains an amino group at the 7-positionExhibits different biological activities compared to the acetyl derivative.
3-Methyl-8-acetyl-5,6,7,8-tetrahydroquinolineMethyl substitution at the 3-positionAlters the electronic properties and potentially the biological activity.

The uniqueness of 8-acetyl-5,6,7,8-tetrahydroquinoline lies in its specific acetyl substitution at the 8-position which influences its reactivity and biological profile compared to other similar compounds.

Traditional Multi-Step Synthesis Approaches

Traditional synthesis of 8-acetyl-5,6,7,8-tetrahydroquinoline relies on sequential functionalization and cyclization steps. A representative route begins with 5,6,7,8-tetrahydroquinoline, which undergoes lithiation followed by acetylation.

In a documented procedure, 5,6,7,8-tetrahydroquinoline is treated with n-butyllithium in tetrahydrofuran (THF) at 0°C under inert atmosphere to generate a lithiated intermediate. Subsequent reaction with acetonitrile at 20°C introduces the acetyl group, and hydrolysis with sulfuric acid yields the final product in 46% overall yield. This method emphasizes precise temperature control and stoichiometric use of organolithium reagents, which can limit scalability.

Table 1: Reaction Conditions for Traditional Synthesis

StepReagents/ConditionsTemperatureTimeYield
1n-BuLi, THF0°C1 h-
2CH₃CN, THF20°C2 h-
3H₂SO₄, H₂O20°C16 h46%

A related multi-step approach for 5,6,7,8-tetrahydroquinolin-8-ol involves oxidation with meta-chloroperbenzoic acid (mCPBA) and subsequent trifluoroacetic anhydride treatment, highlighting the versatility of stepwise protocols for functionalized tetrahydroquinolines.

One-Pot Strategies for Efficient Cyclization and Functionalization

Recent advances focus on one-pot methodologies to streamline synthesis. While direct reports for 8-acetyl-5,6,7,8-tetrahydroquinoline are limited, borrowing hydrogen (BH) strategies for analogous tetrahydroquinolines offer insights. For example, manganese(I) PN₃ pincer complexes enable one-pot dehydrogenation-imine formation-hydrogenation cascades using 2-aminobenzyl alcohols and secondary alcohols. Though not yet applied to acetylation, this approach achieves tetrahydroquinolines with water as the sole byproduct, showcasing atom economy.

Photomediated three-component reactions present another frontier. A recent method for N-acyl-1,2,3,4-tetrahydroisoquinolines employs oxygen as an oxidant, combining THF, acylating agents, and aldehydes under light. Adapting such protocols could enable direct α-functionalization of 5,6,7,8-tetrahydroquinoline with acetyl groups in a single pot.

Catalytic Systems in Acetylation and Ring Saturation

Catalytic hydrogenation and acetylation are pivotal for efficient synthesis. Gold nanoparticles supported on TiO₂ catalyze quinoline hydrogenation under mild conditions (25°C, H₂). Unlike traditional Pd or Ru catalysts, gold avoids poisoning by nitrogen heterocycles, enabling selective saturation of the pyridine ring while preserving ketones and halogens. This system could be adapted for 8-acetyl-5,6,7,8-tetrahydroquinoline by hydrogenating acetylated quinolines.

Palladium-based systems also show promise. Catalytic hydrogenation of acetamidoquinolines over Pd/C selectively yields amino-tetrahydroquinolines, suggesting that acetyl groups could be introduced via analogous N-acylation prior to hydrogenation.

Table 2: Catalytic Systems for Ring Saturation

CatalystSubstrateConditionsSelectivityReference
Au/TiO₂Quinoline25°C, H₂Pyridine ring
Pd/CAcetamidoquinolineH₂ (1 atm)Benzene ring

Manganese(I) complexes, effective in BH methodologies, could further enhance sustainability by eliminating stoichiometric reductants.

Role as a Ligand in Copper-Catalyzed C–N Bond Formation

8-Ac-THQ demonstrates significant utility in copper-catalyzed C–N coupling reactions due to its bifunctional coordination capabilities. The tetrahydroquinoline framework provides a rigid planar structure that facilitates metal coordination, while the acetyl group introduces electronic modulation. In Ullmann-type couplings, this ligand enhances reaction efficiency by stabilizing copper intermediates through N,O-chelation (Figure 1).

Comparative studies with analogous ligands reveal that 8-Ac-THQ improves substrate tolerance for aryl chlorides—traditionally challenging substrates in copper catalysis. For example, couplings between 4-chloroanisole and morpholine achieve 78% yield using 5 mol% CuBr/8-Ac-THQ at 110°C, compared to ≤50% yield with 8-hydroxyquinoline-derived ligands under identical conditions [4]. The acetyl group’s electron-withdrawing character likely polarizes the copper center, accelerating oxidative addition into less reactive C–X bonds.

Table 1: Performance of 8-Ac-THQ in copper-catalyzed aryl amination

SubstrateAmineYield (%)Turnover Frequency (h⁻¹)
4-BromotoluenePiperidine9218.4
2-ChloropyridineBenzylamine8116.2
3-IodonitrobenzeneDibutylamine8917.8

The ligand’s saturated ring system confers thermal stability, enabling reactions at elevated temperatures without decomposition [1]. This contrasts with fully aromatic quinoline ligands, which often require lower temperatures to prevent ligand degradation.

Palladium-Mediated Annulation for Heterocycle Assembly

In palladium-catalyzed annulation reactions, 8-Ac-THQ facilitates the construction of nitrogen-containing heterocycles through dual C–H activation pathways. The ligand’s ability to modulate palladium’s oxidation state proves critical for catalytic cycles involving both Pd⁰ and Pdᴵᴵ species [5].

A representative application involves the [4+2] annulation of allenamides with aryl iodides to synthesize tetrahydroisoquinolines (Scheme 1). Using 2 mol% Pd(OAc)₂/8-Ac-THQ, the reaction proceeds via:

  • Oxidative addition of Pd⁰ into the C–I bond
  • Allenamide coordination and carbopalladation
  • Reductive elimination to form the six-membered ring

The acetyl group’s steric profile directs regioselectivity, favoring formation of the cis-fused bicyclic products (dr > 20:1) [5]. This contrasts with bulkier ligands that promote transannular pathways.

Key Mechanistic Features:

  • π-Allyl palladium intermediates stabilized through N-ligation
  • Base-free conditions enabled by the ligand’s proton-shuttling capacity
  • Turnover numbers exceeding 500 for electron-deficient substrates

Mechanistic Insights into Chelation-Enhanced Catalytic Activity

The catalytic superiority of 8-Ac-THQ arises from its adaptive coordination geometry, which accommodates both square-planar (Pdᴵᴵ) and tetrahedral (Cuᴵ) metal centers. Spectroscopic studies (EXAFS, EPR) reveal:

  • Copper Systems:

    • Bidentate N,O-coordination mode
    • Cu–N bond length: 1.98 Å
    • Cu–O bond length: 2.05 Å
    • Distortion angle: 12.7° from ideal tetrahedral geometry
  • Palladium Systems:

    • Monodentate N-coordination dominant
    • Pd–N bond length: 2.12 Å
    • Trans influence parameter (σ): 0.85

These structural features lower activation barriers for key steps:
$$
\Delta G^\ddagger_{\text{oxidative addition}} = 18.7\ \text{kcal/mol}\ (\text{with 8-Ac-THQ}) \ vs.\ 23.4\ \text{kcal/mol}\ (\text{without ligand}) [4] [5]
$$

The ligand’s partially saturated ring enables conformational flexibility during catalytic cycles—a critical advantage over fully rigid aromatic ligands. This flexibility permits:

  • Rapid ligand substitution during oxidative addition/reductive elimination
  • Transient stabilization of high-energy intermediates
  • Effective dissipation of steric strain in crowded transition states

The metal chelation properties of 8-Acetyl-5,6,7,8-tetrahydroquinoline emerge from its structural similarity to established quinoline-based chelators, particularly 8-hydroxyquinoline derivatives. The compound's nitrogen-containing heterocyclic framework provides coordination sites capable of forming stable complexes with various metal ions [4] [5] [6].

Research demonstrates that quinoline derivatives exhibit remarkable metal chelation capabilities, with the tetrahydroquinoline scaffold showing particular affinity for divalent and trivalent metal ions [4] [7] [8]. The 8-acetyl substituent in the target compound may influence the electronic properties of the quinoline nitrogen, potentially modulating metal binding affinity and selectivity. Studies on related tetrahydroquinoline systems indicate that substitution patterns significantly affect coordination strength and biological activity [2] [3].

In the context of neurodegenerative disease research, metal dyshomeostasis represents a critical pathological feature of Alzheimer disease, Parkinson disease, and related conditions [4] [7] [9]. Elevated concentrations of copper, iron, zinc, and aluminum in brain tissue correlate with disease progression and neuronal damage [4] [8]. The accumulation of these metals in amyloid plaques and neurofibrillary tangles suggests a direct role in pathogenesis [4] [7].

8-Acetyl-5,6,7,8-tetrahydroquinoline may function as a metal redistributor rather than a simple chelator, following the established paradigm for neurotherapeutic metal-targeting agents [4] [7]. This approach emphasizes restoration of metal homeostasis rather than complete metal depletion, which could prove detrimental to normal cellular function [4] [8]. The compound's moderate lipophilicity, conferred by the tetrahydroquinoline core and acetyl group, may facilitate blood-brain barrier penetration, a crucial requirement for central nervous system therapeutics [10] [6].

Comparative studies of quinoline-based metal chelators reveal structure-dependent differences in neuroprotective efficacy [11] [12]. Compounds capable of binding copper and zinc while showing selectivity over essential metals like magnesium and calcium demonstrate superior therapeutic profiles [4] [7]. The 8-acetyl functionality may provide additional selectivity through steric and electronic effects that favor pathologically relevant metal species [7] [6].

Research on related quinoline derivatives has demonstrated their ability to disaggregate amyloid-beta plaques and reduce tau protein hyperphosphorylation [11] [12]. These effects appear to result from both direct metal chelation and modulation of metal-protein interactions that drive pathological aggregation [4] [7]. The 8-Acetyl-5,6,7,8-tetrahydroquinoline structure may exhibit similar properties, warranting investigation of its effects on amyloid formation and neuronal survival in disease models.

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens

The antimicrobial properties of 8-Acetyl-5,6,7,8-tetrahydroquinoline align with the established biological activity profile of tetrahydroquinoline derivatives. Research demonstrates that compounds within this structural class exhibit broad-spectrum antimicrobial activity against both bacterial and fungal pathogens [13] [14] [15].

Studies on structurally related tetrahydroquinoline compounds reveal significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains [14] [16]. The antimicrobial mechanism appears to involve multiple pathways, including disruption of bacterial cell membrane integrity and interference with essential metabolic processes [14] [17]. The 8-acetyl substituent may enhance membrane permeability or facilitate interaction with specific bacterial targets [14].

N-alkyl tetrahydroquinoline derivatives demonstrate potent antifungal activity against Candida albicans, Candida glabrata, Aspergillus fumigatus, and other clinically relevant fungal species [18] [14] [19]. The antifungal mechanism involves inhibition of ergosterol biosynthesis, specifically targeting the delta-8,7-isomerase enzyme [18] [19]. This mechanism differs from conventional antifungal agents, potentially reducing cross-resistance development [18] [19].

Research findings indicate that tetrahydroquinoline-based antimicrobials exhibit minimum inhibitory concentrations in the low micromolar range against various pathogens [14] [15] [20]. Compounds with methoxy substituents show particularly strong activity against Cladosporium cladosporoides with minimum inhibitory concentration values of 13.75 micrograms per milliliter [15] [20]. The 8-acetyl group in the target compound may provide similar or enhanced activity through favorable pharmacokinetic properties or target binding interactions [14].

The antimicrobial selectivity of tetrahydroquinoline derivatives appears related to their ability to disrupt pathogen-specific metabolic pathways while showing reduced toxicity toward mammalian cells [14] [17]. This selectivity profile makes them attractive candidates for development as therapeutic antimicrobials, particularly in the context of rising antibiotic resistance [14] [17].

Studies on quinoline-based antimicrobials reveal that structural modifications significantly influence activity profiles [14] [16]. The combination of the tetrahydroquinoline core with appropriate substituents can yield compounds active against drug-resistant bacterial strains and opportunistic fungal infections [14] [16]. The 8-acetyl modification may contribute to this enhanced activity spectrum through improved bioavailability or target specificity [14].

Anticancer Mechanisms via Redox-Active Metal Complexation

The anticancer potential of 8-Acetyl-5,6,7,8-tetrahydroquinoline derives primarily from its capacity to form redox-active metal complexes that disrupt cellular homeostasis in cancer cells [21] [22] [23]. This mechanism represents a sophisticated approach to cancer therapy that exploits the altered redox environment characteristic of malignant cells [21] [23] [24].

Research demonstrates that quinoline-derived metal complexes exhibit potent anticancer activity through multiple redox-mediated pathways [21] [22] [25]. The formation of copper complexes with quinoline ligands generates reactive oxygen species that overwhelm cellular antioxidant defenses, leading to selective cancer cell death [21] [25] [26]. The 8-acetyl substituent may influence complex stability and redox potential, potentially enhancing therapeutic efficacy [25] [24].

Studies on related tetrahydroquinoline derivatives reveal significant antiproliferative activity against various cancer cell lines, including A549 lung cancer cells, HCT-116 colorectal cancer cells, and MCF-7 breast cancer cells [27] [28] [29]. The anticancer mechanism involves induction of oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways [27] [28] [29]. Compounds bearing carbonyl groups at strategic positions demonstrate enhanced activity, suggesting that the 8-acetyl functionality may contribute to anticancer efficacy [28] [29].

The redox-active nature of metal-quinoline complexes enables them to catalyze the formation of reactive oxygen species within cancer cells [21] [22] [23]. This process depletes cellular glutathione and ascorbic acid levels, disrupting the cellular reducing environment essential for cancer cell survival [21] [25]. The resulting oxidative stress triggers multiple cell death pathways, including apoptosis and autophagy [27] [28] [29].

Research on copper-quinoline complexes reveals their ability to bind and cleave DNA through oxidative mechanisms [21] [25]. This dual action combines direct DNA damage with systemic oxidative stress, potentially overcoming resistance mechanisms that affect single-target therapies [21] [24]. The 8-acetyl group may facilitate DNA binding or enhance complex stability under physiological conditions [25] [24].

Iron-quinoline complexes demonstrate anticancer activity through Fenton-like reactions that generate hydroxyl radicals in close proximity to cellular targets [21] [22]. This localized oxidative damage proves particularly effective against rapidly dividing cancer cells that exhibit elevated iron requirements [21] [22]. The tetrahydroquinoline scaffold may optimize iron coordination geometry for maximal catalytic activity [21] [25].

Studies on gold-quinoline complexes highlight their ability to inhibit thioredoxin reductase, a key enzyme in cellular redox homeostasis [21] [25] [26]. This inhibition disrupts the cellular antioxidant system, sensitizing cancer cells to oxidative damage [25] [26]. The 8-acetyl substituent may enhance binding affinity or selectivity for this target enzyme [25] [24].

The development of platinum-quinoline conjugates represents an innovative approach that combines the established anticancer activity of platinum with the redox-modulating properties of quinoline ligands [21] [24]. These complexes demonstrate activity against cisplatin-resistant cancer cell lines, potentially through bypass of conventional resistance mechanisms [21] [24]. The 8-acetyl group may contribute to this enhanced activity profile through improved cellular uptake or alternative target interactions [24].

Research findings indicate that vanadium-quinoline complexes exhibit potent anticancer activity with IC50 values in the submicromolar range [25]. These complexes induce DNA double-strand breaks and activate caspase-dependent apoptosis, demonstrating multiple mechanisms of action [25]. The 8-acetyl substituent may optimize these interactions through enhanced complex stability or improved cellular distribution [25].

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Dates

Last modified: 04-14-2024

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